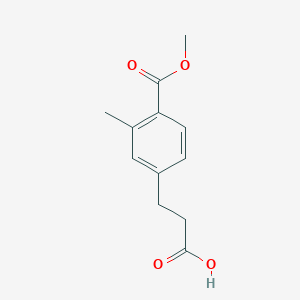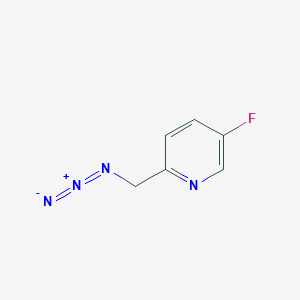
2-(Azidomethyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-5-fluoropyridine is an organic compound that features both azido and fluoropyridine functional groups. The presence of these groups makes it a versatile molecule in various chemical reactions and applications. The azido group is known for its high reactivity, particularly in click chemistry, while the fluoropyridine moiety adds unique electronic properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-fluoropyridine typically involves the introduction of an azido group to a fluoropyridine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the fluoropyridine is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance reaction efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group is highly reactive in 1,3-dipolar cycloaddition reactions, particularly with alkynes, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
2-(Azidomethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioorthogonal labeling techniques to tag biomolecules without interfering with biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-5-fluoropyridine largely depends on the specific reaction it undergoes. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties.
5-Fluoro-2-methylpyridine: Contains a methyl group instead of an azido group, leading to different reactivity.
2-(Azidomethyl)-3-fluoropyridine: The position of the fluorine atom is different, affecting the compound’s reactivity and properties.
Uniqueness
2-(Azidomethyl)-5-fluoropyridine is unique due to the combination of the azido and fluoropyridine groups. This combination imparts distinct reactivity and electronic properties, making it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C6H5FN4 |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
2-(azidomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H5FN4/c7-5-1-2-6(9-3-5)4-10-11-8/h1-3H,4H2 |
Clé InChI |
VGKIMWSRNNVSTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)

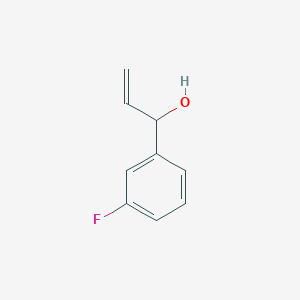
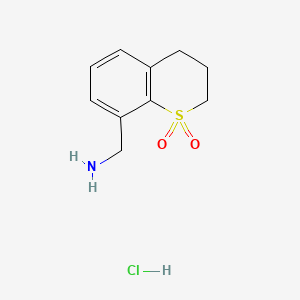
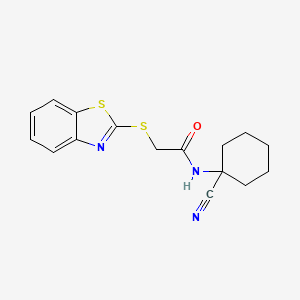
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
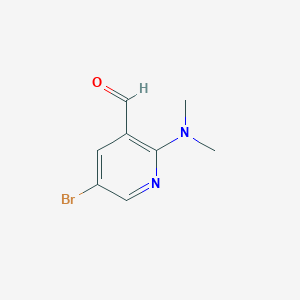
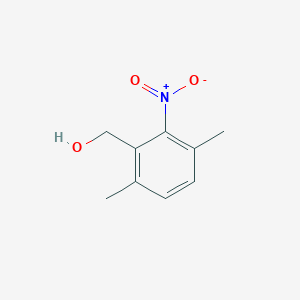
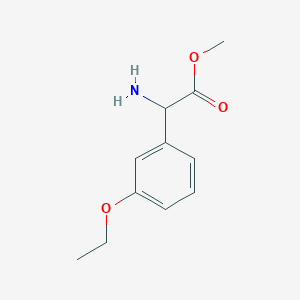

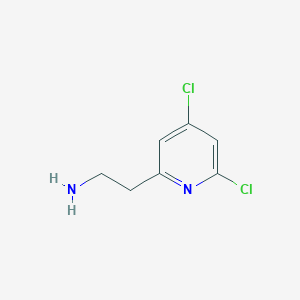
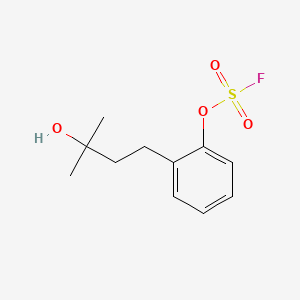
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
